molecular formula C7H11NS B14312086 N,N,3-Trimethylthiophen-2-amine CAS No. 114143-53-2

N,N,3-Trimethylthiophen-2-amine

Cat. No.: B14312086
CAS No.: 114143-53-2
M. Wt: 141.24 g/mol
InChI Key: JHXREQLVRLKMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,3-Trimethylthiophen-2-amine: is an organic compound that belongs to the class of amines It features a thiophene ring, which is a five-membered ring containing one sulfur atom, substituted with three methyl groups and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Thiophene: One common method involves the alkylation of thiophene with methyl halides in the presence of a strong base such as sodium hydride.

Industrial Production Methods: Industrial production often involves multi-step synthesis starting from readily available thiophene derivatives. The process typically includes:

    Halogenation: Thiophene is halogenated to introduce reactive sites.

    Alkylation: The halogenated thiophene undergoes alkylation with methyl groups.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N,3-Trimethylthiophen-2-amine can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: N,N,3-Trimethylthiophen-2-amine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N,N,3-Trimethylthiophen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N,N-Dimethylthiophen-2-amine: Similar structure but with fewer methyl groups.

    3-Methylthiophen-2-amine: Lacks the N,N-dimethyl substitution.

    Thiophen-2-amine: The parent compound without any methyl substitutions.

Uniqueness: N,N,3-Trimethylthiophen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

CAS No.

114143-53-2

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

N,N,3-trimethylthiophen-2-amine

InChI

InChI=1S/C7H11NS/c1-6-4-5-9-7(6)8(2)3/h4-5H,1-3H3

InChI Key

JHXREQLVRLKMEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.